molecular formula C9H10BrNO B1609030 N-(3-bromo-2-methylphenyl)acetamide CAS No. 54879-19-5

N-(3-bromo-2-methylphenyl)acetamide

Cat. No.: B1609030
CAS No.: 54879-19-5
M. Wt: 228.09 g/mol
InChI Key: YYAPEVMVBWRSOD-UHFFFAOYSA-N
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Description

N-(3-bromo-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-bromo-2-methylphenyl)acetamide can be synthesized from 2-bromo-3-methylaniline and acetic anhydride . The reaction typically involves the following steps:

    Starting Materials: 2-bromo-3-methylaniline and acetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, at room temperature.

    Procedure: The 2-bromo-3-methylaniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride and pyridine are then added to the solution. The reaction mixture is stirred at room temperature for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents, such as dimethylformamide, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include N-(3-azido-2-methylphenyl)acetamide or N-(3-thiocyanato-2-methylphenyl)acetamide.

    Oxidation Reactions: Products include this compound N-oxide.

    Reduction Reactions: Products include N-(3-bromo-2-methylphenyl)ethylamine.

Scientific Research Applications

N-(3-bromo-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(3-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromo-2-methylphenyl)acetamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-bromo-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAPEVMVBWRSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400104
Record name N-(3-bromo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54879-19-5
Record name N-(3-bromo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromo-2-methyl-phenylamine (4.1 g, 21.9 mmol) was treated with DIEA (8.4 mL, 48 mmol) and chilled to zero degrees. Acetyl chloride (1.7 mL, 24.1 mmol) was added dropwise via syringe. Reaction was allowed to return to room temperature and stir for 1 hour. Reaction was then poured onto water and washed once. Organic phase was evaporated to off-white solids. Trituration with hexanes afforded title compound as white solids (4.4 g, 89%).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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